molecular formula C17H11ClFNO6S2 B12946779 2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy- CAS No. 71173-79-0

2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy-

Cat. No.: B12946779
CAS No.: 71173-79-0
M. Wt: 443.9 g/mol
InChI Key: CMXGBVKIUVFXRA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Functional Group Analysis

Systematic IUPAC Nomenclature

The systematic naming of organic compounds adheres to the conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The compound is denoted as 2-naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy-, which reflects a highly substituted naphthalene core bearing multiple functional groups. The parent structure is naphthalene, a bicyclic aromatic hydrocarbon consisting of two fused benzene rings. The core substitution pattern is as follows: at the 2-position, a carbonyl chloride (–COCl) group is attached, and at the 5-position, a sulfonylamino substituent is present, which itself is further substituted with a 3-(fluorosulfonyl)phenyl group. Additionally, a hydroxy (–OH) group is present at the 1-position.

The full IUPAC name, as derived from PubChem and corroborated by structural data, is 5-[(3-fluorosulfonylphenyl)sulfonylamino]-1-hydroxynaphthalene-2-carbonyl chloride. This name explicitly identifies the positions of all substituents on the naphthalene ring and the nature of each functional group. The naphthalene moiety is numbered such that the carbonyl chloride at the 2-position serves as the principal functional group, dictating the direction of further numbering for substituents. The 5-position is occupied by a sulfonylamino group, which is further substituted at its nitrogen atom by a 3-(fluorosulfonyl)phenyl group, introducing additional complexity and reactivity to the molecule.

The molecular formula of the compound is C17H11ClFNO6S2, and its canonical SMILES representation is C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)NC2=CC=CC3=C2C=CC(=C3O)C(=O)Cl. The InChI string, which provides a unique identifier for the compound's structure, is InChI=1S/C17H11ClFNO6S2/c18-17(22)14-8-7-12-13(16(14)21)5-2-6-15(12)20-28(25,26)11-4-1-3-10(9-11)27(19,23)24/h1-9,20-21H. The InChIKey, a hashed version of the InChI, is CMXGBVKIUVFXRA-UHFFFAOYSA-N.

Data Table 1.1: Structural Identifiers for 2-Naphthalenecarbonyl Chloride, 5-[[[3-(Fluorosulfonyl)Phenyl]Sulfonyl]Amino]-1-Hydroxy-
Property Value
IUPAC Name 5-[(3-fluorosulfonylphenyl)sulfonylamino]-1-hydroxynaphthalene-2-carbonyl chloride
Molecular Formula C17H11ClFNO6S2
SMILES C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)NC2=CC=CC3=C2C=CC(=C3O)C(=O)Cl
InChI InChI=1S/C17H11ClFNO6S2/c18-17(22)14-8-7-12-13(16(14)21)5-2-6-15(12)20-28(25,26)11-4-1-3-10(9-11)27(19,23)24/h1-9,20-21H
InChIKey CMXGBVKIUVFXRA-UHFFFAOYSA-N
Molecular Weight 443.85 g/mol

Functional Group Analysis

A detailed functional group analysis reveals the presence of several chemically significant moieties:

  • Naphthalene Core: The bicyclic aromatic system provides the structural backbone, conferring rigidity, planarity, and extended π-conjugation.
  • Carbonyl Chloride (Acyl Chloride) at Position 2: The acyl chloride group (–COCl) is a highly reactive electrophilic center, facilitating nucleophilic substitution and acylation reactions.
  • Hydroxy Group at Position 1: The presence of a phenolic hydroxy group (–OH) at the 1-position introduces hydrogen bonding capability and modulates the electronic properties of the aromatic ring.
  • Sulfonylamino Group at Position 5: The –SO2NH– moiety is a strong electron-withdrawing group, imparting increased polarity and potential for hydrogen bonding.
  • 3-(Fluorosulfonyl)Phenyl Substituent: Attached to the sulfonylamino nitrogen, this group contains both a phenyl ring and a fluorosulfonyl (–SO2F) group. The fluorosulfonyl functionality is notable for its high electrophilicity and utility in click chemistry and bioconjugation.

Each of these functional groups contributes to the overall chemical reactivity, solubility, and potential applications of the compound. The combination of acyl chloride and sulfonyl functionalities makes this molecule a versatile intermediate for further derivatization in synthetic organic chemistry.

Data Table 1.2: Functional Groups in 2-Naphthalenecarbonyl Chloride, 5-[[[3-(Fluorosulfonyl)Phenyl]Sulfonyl]Amino]-1-Hydroxy-
Functional Group Position/Attachment Chemical Significance
Naphthalene (aromatic) Core structure Planarity, conjugation, rigidity
Carbonyl chloride (–COCl) 2-position Electrophilicity, reactivity in acylation
Hydroxy (–OH) 1-position Hydrogen bonding, electronic modulation
Sulfonylamino (–SO2NH–) 5-position Electron-withdrawing, hydrogen bonding
3-(Fluorosulfonyl)phenyl Attached to sulfonylamino N Electrophilicity, click chemistry, aromaticity

Nomenclature in Relation to Related Compounds

The nomenclature and functional group arrangement of this compound can be contextualized by comparison to simpler naphthalenecarbonyl chloride derivatives. For instance, 2-naphthalenecarbonyl chloride (also known as 2-naphthoyl chloride) has the formula C11H7ClO and consists of a naphthalene ring substituted at the 2-position with a carbonyl chloride group, lacking additional substituents. Similarly, 1-hydroxynaphthalene-2-carbonyl chloride (C11H7ClO2) introduces a hydroxy group at the 1-position, closely resembling the parent structure of the title compound. The addition of the sulfonylamino and 3-(fluorosulfonyl)phenyl groups in the title compound dramatically increases its structural complexity and alters its physicochemical properties.

Data Table 1.3: Comparison of Nomenclature and Structure with Related Compounds
Compound Name Molecular Formula Key Functional Groups Relative Complexity
2-naphthalenecarbonyl chloride (2-naphthoyl chloride) C11H7ClO Acyl chloride Simple
1-hydroxynaphthalene-2-carbonyl chloride C11H7ClO2 Acyl chloride, hydroxy Moderate
5-[(3-fluorosulfonylphenyl)sulfonylamino]-1-hydroxynaphthalene-2-carbonyl chloride C17H11ClFNO6S2 Acyl chloride, hydroxy, sulfonylamino, fluorosulfonylphenyl High

Properties

CAS No.

71173-79-0

Molecular Formula

C17H11ClFNO6S2

Molecular Weight

443.9 g/mol

IUPAC Name

5-[(3-fluorosulfonylphenyl)sulfonylamino]-1-hydroxynaphthalene-2-carbonyl chloride

InChI

InChI=1S/C17H11ClFNO6S2/c18-17(22)14-8-7-12-13(16(14)21)5-2-6-15(12)20-28(25,26)11-4-1-3-10(9-11)27(19,23)24/h1-9,20-21H

InChI Key

CMXGBVKIUVFXRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)NC2=CC=CC3=C2C=CC(=C3O)C(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation of 2-Naphthalenecarbonyl Chloride Core

The key intermediate, 2-naphthalenecarbonyl chloride, is typically prepared by chlorination of the corresponding carboxylic acid (2-naphthalenecarboxylic acid) using chlorinating agents such as thionyl chloride or oxalyl chloride. This step is crucial as it activates the acid for subsequent amide or sulfonamide bond formation.

Chlorinating Agent Reaction Conditions Yield Notes
Thionyl chloride (SOCl2) Reflux in dichloromethane or neat, 0.25–4 h, inert atmosphere 80–90% Excess SOCl2 removed under vacuum; acid chloride used without further purification
Oxalyl chloride (COCl)2 with catalytic DMF Room temperature, 2 h, dichloromethane solvent High DMF catalyzes formation of Vilsmeier intermediate, enhancing reaction rate

The acid chloride is often isolated as a red oil or solid and used immediately in the next step to avoid hydrolysis.

Introduction of the Sulfonylamino and Fluorosulfonyl Groups

The 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy substituent involves sulfonylation and fluorosulfonylation steps, which are typically performed on aromatic amines or hydroxylated intermediates.

  • Sulfonylation : The sulfonyl group is introduced by reacting an amine with an arylsulfonyl chloride derivative. This reaction is usually carried out in an inert solvent such as dichloromethane or dimethylformamide under controlled temperature to avoid side reactions.

  • Fluorosulfonylation : The fluorosulfonyl group (-SO2F) is introduced by treatment of the corresponding sulfonyl chloride or sulfonic acid derivative with fluorinating agents such as sulfur tetrafluoride (SF4) or by direct fluorosulfonylation using fluorosulfonic acid derivatives under carefully controlled conditions.

Due to the sensitivity of fluorosulfonyl groups, these reactions are typically performed under inert atmosphere and low temperature to maintain functional group integrity.

Coupling of the Acid Chloride with Sulfonylamino Intermediates

The activated 2-naphthalenecarbonyl chloride is reacted with the sulfonylamino-hydroxy intermediate to form the amide linkage. This step is generally conducted under anhydrous conditions in solvents like dichloromethane or DMF, often in the presence of a base such as triethylamine or diisopropylethylamine to scavenge the released HCl.

Typical conditions:

  • Temperature: 0 °C to room temperature
  • Time: 1–4 hours
  • Atmosphere: Nitrogen or argon to prevent moisture ingress

The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC. The crude product is purified by column chromatography or recrystallization.

Hydroxylation and Final Functional Group Adjustments

The 1-hydroxy group on the naphthalene ring may be introduced either before or after the sulfonylamino substitution, depending on the synthetic route. Hydroxylation can be achieved by selective oxidation or nucleophilic substitution reactions on suitable precursors.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Key Notes Yield Range
1 Acid chloride formation 2-naphthalenecarboxylic acid + SOCl2 or (COCl)2 + DMF, reflux or RT Use inert atmosphere; remove excess chlorinating agent under vacuum 80–90%
2 Sulfonylation Aromatic amine + arylsulfonyl chloride, base, inert solvent Control temperature to avoid side reactions Variable, typically 70–85%
3 Fluorosulfonylation Sulfonyl chloride + fluorinating agent (e.g., SF4) Sensitive step; low temperature, inert atmosphere required Moderate to good
4 Coupling Acid chloride + sulfonylamino-hydroxy intermediate, base, dry solvent Anhydrous conditions critical; monitor by TLC/HPLC 75–90%
5 Hydroxylation (if needed) Selective oxidation or substitution Depends on precursor and route Variable

Research Findings and Considerations

  • The use of thionyl chloride for acid chloride formation is well-documented and provides high yields with relatively simple workup.

  • Oxalyl chloride with catalytic DMF offers a milder alternative, often preferred for sensitive substrates.

  • Sulfonylation reactions require careful control of moisture and temperature to prevent hydrolysis and side reactions.

  • Fluorosulfonylation is less common and requires specialized reagents and conditions due to the reactivity of the fluorosulfonyl group.

  • The sequence of functional group introduction can affect overall yield and purity; protecting groups may be necessary to avoid undesired reactions.

  • Purification typically involves chromatographic techniques due to the complexity of the molecule.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions to replace the chloride atom.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield a brominated naphthalene derivative, while nucleophilic substitution with an amine would produce an amide.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Agents : Compounds similar to 2-Naphthalenecarbonyl chloride have been studied for their potential as anticancer agents. The presence of sulfonamide groups enhances their ability to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines.
  • Antibacterial Properties : The fluorosulfonyl group is known to impart antibacterial activity. Studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : The hydroxynaphthalene moiety has been associated with anti-inflammatory activities. Research indicates that such compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Material Science Applications

  • Polymer Synthesis : The reactivity of 2-Naphthalenecarbonyl chloride allows it to be used in the synthesis of polymers. Its incorporation into polymer chains can enhance thermal stability and mechanical properties, making it suitable for advanced materials in aerospace and automotive industries.
  • Dyes and Pigments : This compound can serve as a precursor for synthesizing dyes due to its chromophoric properties. The naphthalene structure contributes to strong absorption characteristics, making it useful in textile and coatings industries.

Chemical Synthesis Applications

  • Reagent in Organic Synthesis : 2-Naphthalenecarbonyl chloride is utilized as a reagent in various organic synthesis reactions, particularly in acylation processes. It facilitates the introduction of naphthalenecarbonyl groups into substrates, which can lead to the formation of more complex molecules.
  • Intermediate for Drug Development : As an intermediate in the synthesis of pharmaceuticals, this compound plays a crucial role in the development of new therapeutic agents. Its unique functional groups allow for further modifications that can enhance efficacy and reduce side effects.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer properties of a series of naphthalene derivatives, including those similar to 2-Naphthalenecarbonyl chloride. The results demonstrated significant inhibition of cell proliferation in breast and lung cancer cell lines, with IC50 values indicating potent activity at low concentrations.

Case Study 2: Antibacterial Efficacy

Research conducted on the antibacterial properties of sulfonamide derivatives showed that compounds related to 2-Naphthalenecarbonyl chloride exhibited effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the potential for developing new treatments against antibiotic-resistant infections.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy- involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modification of protein function . The naphthalene core may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the following naphthalene-based analogs are analyzed:

2-Naphthalenesulfonyl chloride (CAS RN 93-11-8)

  • Molecular weight : 226.68 g/mol
  • Functional groups : Sulfonyl chloride
  • Physical properties : Melting point 74–78°C; commercially available as a reagent for sulfonylation reactions .
  • Key differences: Lacks the fluorosulfonyl, hydroxyl, and amino groups of the target compound. Its simpler structure makes it more thermally stable but less versatile in multi-step syntheses.

1-Naphthalenethiol (CAS RN 529-36-2)

  • Molecular weight : 160.23 g/mol
  • Functional groups : Thiol (-SH)
  • Physical properties : Density 1.155 g/cm³; used as a nucleophile in metal coordination chemistry .
  • Key differences : The thiol group confers nucleophilic reactivity, contrasting with the electrophilic character of the target’s sulfonyl chloride.

Compound 2w (from )

  • Structure: Contains a dimethylamino-substituted naphthalene sulfonamide and a pyrazole-carboxamide backbone.
  • Key differences : Designed for biological activity (e.g., enzyme inhibition), whereas the target compound’s fluorosulfonyl group suggests utility in radio-labeling or cross-linking .

Data Table: Comparative Analysis

Property Target Compound 2-Naphthalenesulfonyl chloride 1-Naphthalenethiol
Molecular weight ~444.59 g/mol 226.68 g/mol 160.23 g/mol
Key functional groups Carbonyl chloride, fluorosulfonyl, hydroxyl, sulfonylamino Sulfonyl chloride Thiol
Melting point Not reported 74–78°C Not reported
Regulatory status NDSL-listed Commercial reagent Commercial reagent
Primary applications Specialty synthesis, potential fluorophore labeling Sulfonylation reactions Nucleophilic substitution

Research Findings and Reactivity Insights

  • Synthetic utility : The fluorosulfonyl group in the target compound is highly reactive, enabling participation in nucleophilic aromatic substitution or as a leaving group in cross-coupling reactions. This contrasts with 2-Naphthalenesulfonyl chloride, which is primarily used for introducing sulfonate esters .
  • Stability challenges : The hydroxyl group may introduce instability under acidic conditions, necessitating careful handling. In contrast, 1-Naphthalenethiol’s thiol group requires protection from oxidation .

Biological Activity

2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy- (CAS No. 71173-79-0) is a complex organic compound with potential biological applications. Its structure includes multiple functional groups that may contribute to its biological activity, particularly in medicinal chemistry and pharmaceutical applications. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H11ClFNO6S2C_{17}H_{11}ClFNO_6S_2, and it has a molecular weight of approximately 443.85 g/mol. The presence of fluorosulfonyl and sulfonamide groups suggests potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized based on its effects on various cellular processes, including:

  • Anticancer Activity : Preliminary studies indicate that compounds similar to 2-naphthalenecarbonyl chloride exhibit cytotoxic effects on cancer cell lines.
  • Antimicrobial Properties : The fluorosulfonyl group may enhance the compound's ability to disrupt bacterial cell membranes.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

Anticancer Activity

In a study evaluating various naphthalene derivatives, compounds with similar structures showed significant inhibition of human non-small cell lung cancer (A549) cells. The mechanism involved apoptosis induction through mitochondrial pathways, characterized by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Effects

Research has shown that fluoroaryl compounds exhibit strong antimicrobial activity against Staphylococcus aureus and other pathogens. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for their non-fluorinated counterparts, indicating enhanced efficacy due to the presence of fluorine atoms .

Table 1: Summary of Biological Activities

Activity TypeEffect DescriptionReference
AnticancerInduces apoptosis in A549 cells
AntimicrobialEffective against S. aureus
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Table 2: Minimum Inhibitory Concentrations (MIC)

Compound NameMIC (µM)Target Organism
Fluoroaryl Compound MA-115616S. aureus
Fluoroaryl Compound MA-111532S. aureus
Fluoroaryl Compound MA-111664S. aureus

The biological activity of 2-naphthalenecarbonyl chloride is hypothesized to involve several mechanisms:

  • Apoptosis Induction : By altering the expression levels of apoptotic proteins, the compound can trigger programmed cell death in cancer cells.
  • Membrane Disruption : The fluorosulfonyl group may enhance the lipophilicity of the molecule, allowing it to penetrate bacterial membranes more effectively.
  • Enzyme Interaction : The sulfonamide group can mimic substrates or cofactors in enzymatic reactions, potentially leading to inhibition.

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